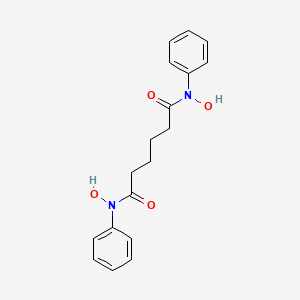
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide is an organic compound characterized by the presence of two hydroxy groups and two phenyl groups attached to a hexanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide typically involves the reaction of hexanediamide with phenyl-substituted reagents under controlled conditions. One common method includes the use of phenyl isocyanate and hexanediamine in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide exerts its effects involves interactions with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide can be compared with other similar compounds, such as:
N~1~,N~6~-Dimethyl-N~1~,N~6~-diphenylhexanediamide: Differing by the presence of methyl groups instead of hydroxy groups.
N~1~,N~6~-Dihydroxy-N~1~,N~6~-dimethylhexanediamide: Differing by the presence of methyl groups instead of phenyl groups.
Uniqueness: The presence of both hydroxy and phenyl groups in N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide provides unique chemical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
20654-65-3 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N,N'-dihydroxy-N,N'-diphenylhexanediamide |
InChI |
InChI=1S/C18H20N2O4/c21-17(19(23)15-9-3-1-4-10-15)13-7-8-14-18(22)20(24)16-11-5-2-6-12-16/h1-6,9-12,23-24H,7-8,13-14H2 |
Clave InChI |
MBUFPLYNAAKKLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C(=O)CCCCC(=O)N(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


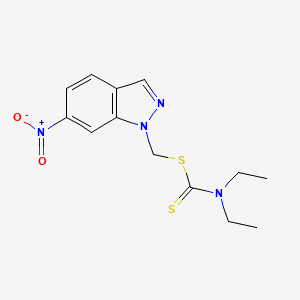

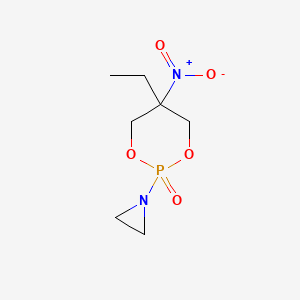
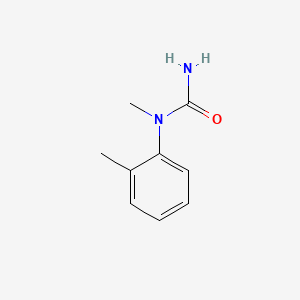
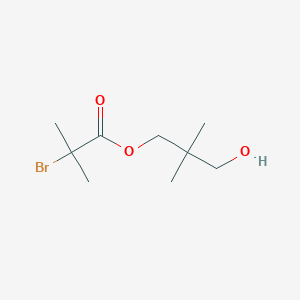
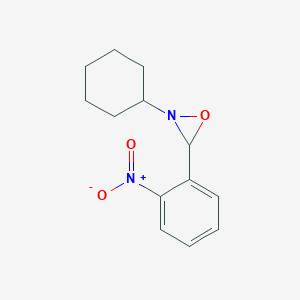

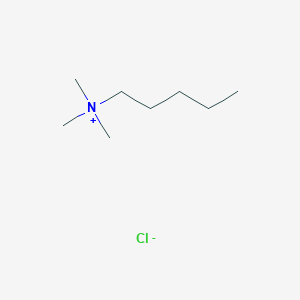
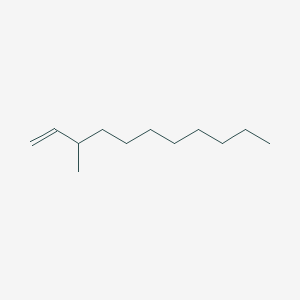

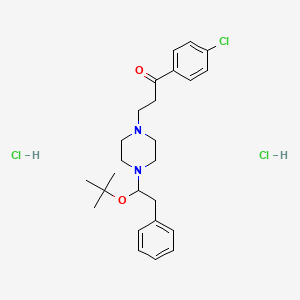

![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)

